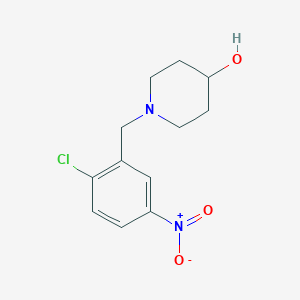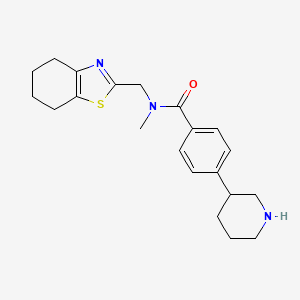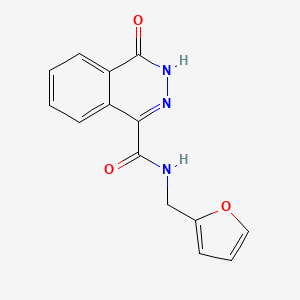![molecular formula C19H21N5O2 B5616433 1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)
1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds related to the queried chemical structure involves complex organic reactions, often including cyclization processes to form the characteristic triazolo and pyrazine rings. For instance, Kamal et al. (2011) describe the synthesis of pyrazolothienotetrahydroisoquinoline derivatives, demonstrating the multifaceted approaches required for synthesizing such complex molecules (Kamal, Radwan, & Zaki, 2011).
Molecular Structure Analysis
The molecular structure of related compounds often features complex ring systems, with triazolo and pyrazine rings contributing to the molecule's biological activity. Crabb et al. (1999) investigated the molecular structure of triazoloquinazolinium derivatives, providing insights into the structural characteristics that could influence the compound's properties and interactions (Crabb, Mccullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including the formation of various derivatives through reactions with different reagents. For example, the synthesis process can involve reactions with hydrazine hydrate, acetylacetone, and other reagents to form new derivatives with specific properties. Salem et al. (2016) provide an example of synthesizing novel triazolo[3,4-b][1,3,4]thiadiazines starting from a pyrazole precursor, highlighting the chemical versatility of these compounds (Salem, Darweesh, Farag, & Elwahy, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[2-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-4-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-18(25)23(16-7-5-4-6-15(12)16)11-19(26)22-9-13(2)24-14(3)20-21-17(24)10-22/h4-8,13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQZGOXVSRDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)CN3C4=CC=CC=C4C(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5616353.png)
![3-methyl-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5616357.png)
![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)

![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)



![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)


![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)